molecular formula C13H10ClFO B6380947 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol CAS No. 1262002-48-1

2-Chloro-4-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6380947
CAS No.: 1262002-48-1
M. Wt: 236.67 g/mol
InChI Key: AEQOTUROINJTQR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-3-methylphenyl)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine and fluorine atoms attached to a phenolic ring, along with a methyl group

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(14)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQOTUROINJTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685901
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-48-1
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the halogenation of a precursor compound, such as 4-(4-fluoro-3-methylphenyl)phenol, using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluoro-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenolic group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogen atoms.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and reduced phenolic derivatives.

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the phenolic group allows the compound to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but lacks the methyl group.

    4-Fluoro-3-methylphenol: Similar in structure but lacks the chlorine atom.

    2-Chloro-4-(4-fluorophenyl)phenol: Similar in structure but lacks the methyl group on the phenyl ring.

Uniqueness

2-Chloro-4-(4-fluoro-3-methylphenyl)phenol is unique due to the specific combination of chlorine, fluorine, and methyl groups attached to the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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